2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine
Description
Properties
IUPAC Name |
2-[4-(2-cyclohexylethenyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h6-11,14H,1-5,12-13,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYDHKGNJKKYEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=CC2=CC=C(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695932 | |
| Record name | 2-[4-(2-Cyclohexylethenyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124499-30-5 | |
| Record name | 4-(2-Cyclohexylethenyl)benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124499-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(2-Cyclohexylethenyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling for Cyclohexyl-Vinyl Integration
The Suzuki-Miyaura reaction has emerged as a cornerstone for introducing the cyclohexyl-vinyl group to the phenyl ring. In this method, 4-bromophenyl-ethylamine serves as the aryl halide precursor, reacting with cyclohexyl-vinyl boronic acid under palladium catalysis. Typical conditions involve:
-
Catalyst : Pd(PPh₃)₄ (2–5 mol%)
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Base : K₂CO₃ or CsF
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Solvent : Toluene/water (3:1) at 80–100°C
A critical challenge is the steric hindrance posed by the cyclohexyl group, which necessitates prolonged reaction times (24–48 hours). Recent advances employ Buchwald-Hartwig ligands (e.g., XPhos) to enhance catalytic efficiency, reducing reaction durations to 12 hours.
Heck Coupling for Direct Vinylation
The Heck reaction enables direct vinylation of 4-iodophenyl-ethylamine with cyclohexylethylene. Key parameters include:
This method avoids pre-functionalized boronic acids but suffers from competing β-hydride elimination, necessitating excess ethylene.
Reductive Amination Pathways
Aldehyde Intermediate Formation
The cyclohexyl-vinyl benzaldehyde intermediate is synthesized via Wittig olefination:
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Wittig Reaction : 4-formylphenyl-ethylamine reacts with cyclohexylmethyltriphenylphosphonium bromide in THF with NaH (0°C to RT).
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Reductive Amination : The aldehyde is treated with ammonium acetate and NaBH₃CN in MeOH, yielding the target amine.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Wittig | PPh₃, NaH, THF, 0°C → RT | 75% |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, 24h | 65% |
This two-step sequence is limited by the instability of the aldehyde intermediate, which readily undergoes oxidation.
Hydrogenation of Alkynyl Precursors
Partial Hydrogenation Strategy
A Lindlar catalyst enables semi-hydrogenation of 4-(2-cyclohexyl-ethynyl)-phenyl-ethylamine to the vinyl derivative:
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Substrate : 4-(2-Cyclohexyl-ethynyl)-phenyl-ethylamine
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Catalyst : Lindlar Pd/CaCO₃ (5 wt%)
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Conditions : H₂ (1 atm), quinoline, EtOAc, 25°C
The quinoline additive suppresses over-hydrogenation to the ethyl derivative, preserving the cis-configuration of the double bond.
Nitro Reduction and Amine Protection
Nitrostyrene Intermediate Route
4-(2-Cyclohexyl-vinyl)-nitrostyrene is reduced to the amine using LiAlH₄:
Protection of the amine as a Boc-carbamate (Boc₂O, DMAP, CH₂Cl₂) precedes nitro group reduction, mitigating side reactions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Suzuki Coupling | High regioselectivity | Requires boronic acid synthesis | 68–82% |
| Heck Coupling | Direct vinylation | Low yield due to side reactions | 55–70% |
| Reductive Amination | Simple two-step process | Aldehyde instability | 60–65% |
| Hydrogenation | High stereocontrol | Requires alkynyl precursor | 85–88% |
| Nitro Reduction | Scalable | Multiple protection/deprotection steps | 70–72% |
Industrial-Scale Considerations
Large-scale production favors hydrogenation routes due to catalyst recyclability and solvent recovery (e.g., PtO₂ in EtOH). Continuous flow systems enhance safety for exothermic reductions, achieving throughputs of 50 kg/batch.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces ethyl derivatives.
Substitution: Produces various substituted amines.
Scientific Research Applications
2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃, SO₂CH₃) enhance polarity and influence electronic interactions in biological systems, whereas electron-donating groups (e.g., OCH₂CF₂) modulate solubility .
Biological Activity
2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a unique structural arrangement, characterized by the presence of a cyclohexyl-vinyl group attached to a phenylethylamine backbone. This configuration is believed to enhance its lipophilicity, potentially influencing its ability to interact with biological membranes and targets.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. It is known to modulate the activity of various molecular targets, leading to diverse biological effects. The exact pathways involved can vary depending on the context in which the compound is studied.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key findings:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been associated with the inhibition of pathways critical for cancer cell proliferation, such as the phosphoinositide 3-kinase/Akt pathway .
- Neurotransmitter Modulation : Similar compounds in the phenylethylamine class have shown potential in modulating neurotransmitter systems. For example, derivatives have been tested for their ability to inhibit norepinephrine and serotonin uptake, suggesting possible antidepressant properties .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focused on the effects of this compound on prostate cancer cells (PC-3) demonstrated that treatment led to significant cell cycle arrest and increased apoptosis rates. The mechanism was linked to the repression of Akt and mTOR signaling pathways, which are crucial for cell survival and proliferation .
Comparative Analysis with Analog Compounds
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Phenylethylamine | Simple amine structure | Limited activity in modulation |
| Cyclohexylamine | Lacks vinyl group | Less lipophilicity; reduced membrane interaction |
| 2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine | Similar but lacks vinyl functionality | Reduced efficacy compared to target compound |
The presence of both cyclohexyl and vinyl groups in this compound contributes to its distinct physicochemical properties and enhances its biological activity compared to simpler analogs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine, and how can reaction parameters be optimized?
- Answer : Synthesis involves multi-step organic reactions, including cyclohexyl-vinyl group coupling to the phenyl-ethylamine backbone. Key parameters include:
- Temperature control : Maintain reactions between 0–25°C to prevent side reactions (e.g., polymerization of vinyl groups) .
- pH modulation : Use buffered conditions (pH 7–9) during amine group stabilization to avoid undesired protonation or oxidation .
- Inert atmosphere : Conduct reactions under nitrogen/argon to protect sensitive intermediates .
- Purification : Column chromatography or recrystallization (using solvents like ethyl acetate/hexane) ensures high purity (>95%) .
Q. What safety and storage protocols are essential for handling this compound?
- Answer :
- Storage : Store in a locked, ventilated cabinet at 2–8°C to prevent degradation .
- Handling : Use PPE (gloves, goggles) and avoid skin/eye contact. In case of exposure, rinse immediately with water for 15 minutes .
- Waste disposal : Neutralize with dilute acid/base before disposal via approved hazardous waste facilities .
Q. Which analytical techniques validate the structural integrity and purity of this compound?
- Answer :
- NMR spectroscopy : Confirms molecular structure (e.g., cyclohexyl proton signals at δ 1.2–2.1 ppm, vinyl protons at δ 5.8–6.5 ppm) .
- Mass spectrometry (MS) : Detects molecular ion peaks (e.g., m/z ~243 for [M+H]⁺) and fragmentation patterns .
- HPLC : Quantifies purity using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can experimental designs assess the environmental fate and biodegradation pathways of this compound?
- Answer :
- Phase 1 (Lab-scale) :
- Hydrolysis studies : Expose the compound to aqueous buffers (pH 4–9) at 20–50°C to identify hydrolysis products .
- Photodegradation : Use UV light (254 nm) to simulate sunlight-induced breakdown .
- Phase 2 (Ecosystem modeling) :
- Partitioning analysis : Measure log Kow (octanol-water coefficient) to predict bioaccumulation .
- Microbial degradation : Incubate with soil microbiota to track metabolite formation via LC-MS .
Q. How can contradictions in spectral data (e.g., NMR/MS) for derivatives of this compound be resolved?
- Answer :
- Comparative analysis : Compare spectra with structurally similar compounds (e.g., 2-(4-Chlorophenyl)ethylamine) to identify shifts caused by substituents .
- Isotopic labeling : Use ¹³C-labeled analogs to trace unexpected peaks in NMR .
- Computational validation : Employ DFT calculations (e.g., Gaussian) to simulate spectra and verify assignments .
Q. What strategies optimize structure-activity relationship (SAR) studies for this compound analogs?
- Answer :
- Systematic substitution : Modify the cyclohexyl (e.g., fluorination) or phenyl (e.g., methoxy groups) moieties to test bioactivity .
- In silico modeling : Use molecular docking (e.g., AutoDock) to predict binding affinity with target receptors (e.g., GPCRs) .
- Dose-response assays : Test analogs in cell-based models (e.g., HEK293) to quantify EC₅₀ values and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
